molecular formula C6H7F3O3 B065966 5-Oxo-6,6,6-trifluorohexanoic acid CAS No. 184157-09-3

5-Oxo-6,6,6-trifluorohexanoic acid

Cat. No.: B065966
CAS No.: 184157-09-3
M. Wt: 184.11 g/mol
InChI Key: LJXIOTVBBDEEJR-UHFFFAOYSA-N
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Description

5-Oxo-6,6,6-trifluorohexanoic acid is a chemical compound with the molecular formula C6H7F3O3. It is characterized by the presence of a trifluoromethyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-6,6,6-trifluorohexanoic acid typically involves the reaction of trifluoroacetic acid derivatives with appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Table 1: Basic Chemical Properties

PropertyValue
Boiling PointNot available
DensityNot specified
Solubility in WaterModerate
Flash PointNot specified

Medicinal Chemistry

5-Oxo-6,6,6-trifluorohexanoic acid has been investigated for its potential as a building block in the synthesis of pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable for drug development.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. By modifying the compound to create various esters and amides, researchers have developed molecules that show activity against viral infections. These modifications leverage the compound's ability to interact with viral enzymes effectively.

Agrochemicals

The compound's unique structure allows it to function as an effective pesticide and herbicide agent. Its fluorinated nature contributes to increased potency and reduced environmental degradation.

Case Study: Herbicide Development

In studies conducted on herbicidal activity, formulations containing this compound showed improved efficacy against a range of weed species compared to traditional herbicides. The trifluoromethyl group enhances the binding affinity to plant enzymes involved in growth regulation.

Material Science

This compound can be utilized in synthesizing advanced materials such as polymers and coatings due to its reactive functional groups.

Case Study: Polymer Synthesis

Researchers have successfully integrated this compound into polymer matrices to create materials with enhanced thermal stability and chemical resistance. These polymers are suitable for applications in automotive and aerospace industries.

Analytical Chemistry

The compound serves as a standard reference material in analytical methods such as HPLC and GC-MS due to its distinct spectral features.

Case Study: Development of Analytical Methods

In analytical chemistry laboratories, this compound has been used to calibrate instruments for detecting fluorinated compounds in environmental samples. Its unique properties allow for precise quantification in complex mixtures.

Mechanism of Action

The mechanism of action of 5-Oxo-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways .

Comparison with Similar Compounds

Comparison: 5-Oxo-6,6,6-trifluorohexanoic acid is unique due to the presence of both a trifluoromethyl group and a ketone functional group. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. The trifluoromethyl group enhances its stability and resistance to metabolic degradation, while the ketone group allows for diverse chemical transformations .

Biological Activity

5-Oxo-6,6,6-trifluorohexanoic acid (CAS No. 184157-09-3) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and acaricide. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₇F₃O₃
  • Molecular Weight : 184.11 g/mol
  • Structure : The compound features a trifluoromethyl group and a keto group, which are essential for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of β-oxidation of fatty acids in insect mitochondria. This mechanism disrupts energy metabolism in target organisms, leading to increased mortality rates among pest populations.

Key Findings:

  • Inhibition of Fatty Acid Metabolism : The compound's structure aligns with other gem-difluorovinyl carboxylic acids known to inhibit enzymes involved in fatty acid oxidation. This inhibition is crucial for its effectiveness as an insecticide .
  • Field Trial Efficacy : In extensive field trials, derivatives of this compound demonstrated broad-spectrum activity against various insect pests and mites, showcasing a favorable toxicological profile compared to earlier compounds .

Biological Activity Data

The following table summarizes the biological activity of this compound and related compounds based on various studies:

Compound NameTarget OrganismActivity (EC80 in ppm)Notes
This compoundHeliothis virescens (caterpillar)12.5Ovolarvicidal activity
6,6-Difluorohex-5-enoic acidNilaparvata lugens (planthopper)3Systemic activity
CGA 304'111Panonychus ulmi (spider mite)0.75High efficacy against mites

Case Study 1: Efficacy Against Heliothis virescens

A study evaluated the ovolarvicidal activity of several compounds including this compound against Heliothis virescens. The results indicated that the compound had a significant effect at low concentrations (EC80 = 12.5 ppm), suggesting its potential as a viable insecticide in agricultural practices .

Case Study 2: Impact on Nilaparvata lugens

In another study focusing on Nilaparvata lugens, the systemic activity of derivatives showed promising results with an EC80 value of just 3 ppm for some compounds. This highlights the compound's effectiveness in controlling pest populations that threaten rice crops .

Properties

IUPAC Name

6,6,6-trifluoro-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXIOTVBBDEEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444986
Record name 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184157-09-3
Record name 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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